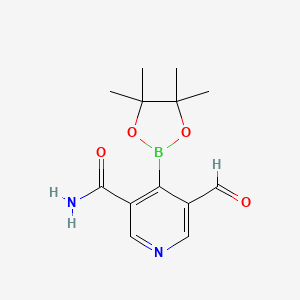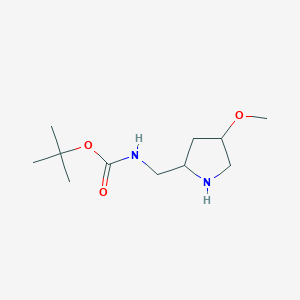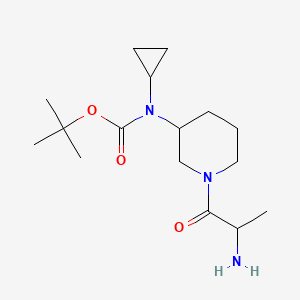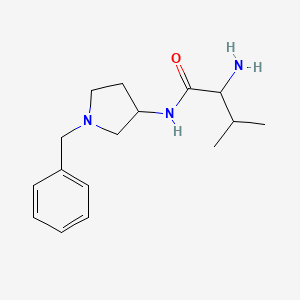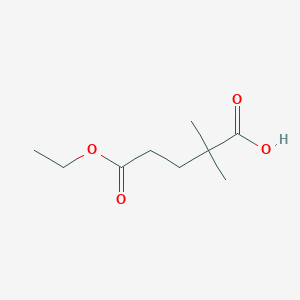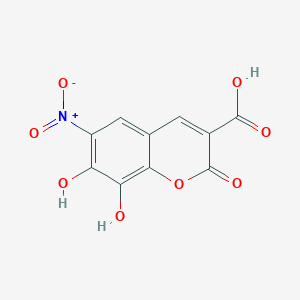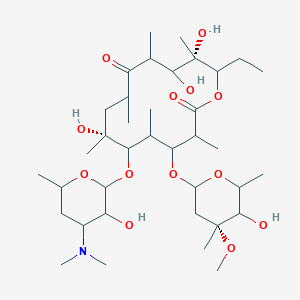
(2R,3S,4S,5R,6R,8R,10R,11R,12S,13R)-5-(3-amino-3,4,6-trideoxy-N,N-dimethyl-beta-D-xylo-hexopyranosyloxy)-3-(2,6-dideoxy-3-C,3-O-dimethyl-alpha-L-ribo-hexopyranosyloxy)-13-ethyl-6,11,12-trihydroxy-2,4,6,8,10,12-hexamethyl-9-oxotridecan-13-olide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin,1’‘,16-epoxy- (9CI) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is also referred to as erythromycin EP impurity C. It is characterized by the presence of an epoxy group at the 1’’ and 16 positions of the erythromycin molecule. The molecular formula of this compound is C37H65NO14, and it has a molecular weight of 747.91 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin,1’',16-epoxy- (9CI) involves the modification of the erythromycin molecule. The process typically includes the introduction of an epoxy group at specific positions on the erythromycin structure. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the epoxy group. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Erythromycin,1’',16-epoxy- (9CI) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Erythromycin,1’',16-epoxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of Erythromycin,1’',16-epoxy- (9CI) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of Erythromycin,1’',16-epoxy- (9CI) depend on the specific reaction conditions and reagents used. These products can include various derivatives of erythromycin with modified functional groups .
科学的研究の応用
Erythromycin,1’',16-epoxy- (9CI) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of erythromycin derivatives.
Biology: Employed in biological research to investigate the effects of erythromycin derivatives on various biological systems.
Medicine: Studied for its potential therapeutic applications and its role as an impurity in erythromycin formulations.
Industry: Used in the pharmaceutical industry for quality control and regulatory compliance.
作用機序
The mechanism of action of Erythromycin,1’',16-epoxy- (9CI) is similar to that of erythromycin. It inhibits RNA-dependent protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the transpeptidation step of protein synthesis. This action prevents the growth and replication of bacteria, making it effective as an antibiotic .
類似化合物との比較
Erythromycin,1’',16-epoxy- (9CI) can be compared with other erythromycin derivatives, such as:
Erythromycin A: The parent compound with a similar mechanism of action but without the epoxy group.
Erythromycin B: Another derivative with slight structural differences.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A derivative with improved acid stability and better pharmacokinetic properties.
Erythromycin,1’',16-epoxy- (9CI) is unique due to the presence of the epoxy group, which may influence its chemical properties and biological activity .
特性
分子式 |
C37H67NO13 |
|---|---|
分子量 |
733.9 g/mol |
IUPAC名 |
(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-/m1/s1 |
InChIキー |
ULGZDMOVFRHVEP-TXIVHDOCSA-N |
異性体SMILES |
CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


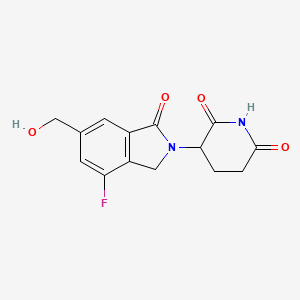

![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)


